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molecular formula C4H7ClN4 B168880 1-(3-Chloropropyl)-1H-tetrazole CAS No. 136609-56-8

1-(3-Chloropropyl)-1H-tetrazole

Cat. No. B168880
M. Wt: 146.58 g/mol
InChI Key: UTAFTVJOCVCZSB-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To anhydrous DMF (25 mL) was added NaH (0.70 g, 17.50 mmol, 60%) in one portion in an ice bath, and the mixture was warmed to rt and stirred at rt for 30 min. Then a solution of 1H-tetrazole (1.00 g, 14.28 mmol) in anhydrous DMF (6 mL) was added dropwise to the mixture cooled in an ice bath. The reaction mixture was then warmed to rt and stirred for 1.5 h followed by dropwise addition of 1-bromo-3-chloropropane (2.35 g, 14.93 mmol) to the mixture. The reaction mixture was stirred further at rt overnight. MeOH (1 mL) was added in one portion, and the mixture was filtered. The filtrate was concentrated in vacuo to give the crude product, which was used for next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[N:6][N:5]=[N:4]1.Br[CH2:9][CH2:10][CH2:11][Cl:12].CO>CN(C=O)C>[Cl:12][CH2:11][CH2:10][CH2:9][N:3]1[CH:7]=[N:6][N:5]=[N:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1N=NN=C1
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.35 g
Type
reactant
Smiles
BrCCCCl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to rt
STIRRING
Type
STIRRING
Details
stirred for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred further at rt overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCCN1N=NN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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